3-メチル-5-フェニル-1H-ピラゾール-4-カルボン酸エチル 塩酸塩

説明

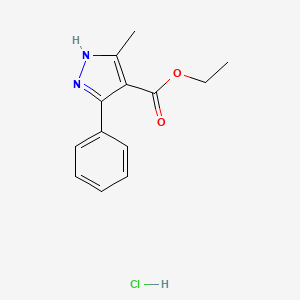

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

イソキサゾール誘導体の合成

この化合物は、除草剤として潜在的な用途を持つイソキサゾール-4-カルボン酸誘導体とイソキサゾール-3,5-ジカルボン酸アミドの合成に使用されます .

薬理活性

ピラゾール誘導体は、幅広い薬理活性で知られています。 これらは抗菌、抗真菌、抗腫瘍、抗痙攣、および抗炎症特性を示し、医学研究において貴重な存在となっています .

抗がん研究

特定のピラゾール誘導体は、がん細胞への影響について研究されています。 例えば、これらはがん細胞のアポトーシスを誘導し、創傷治癒とコロニー形成を阻止し、細胞周期の段階を遅らせることが可能であり、これらは抗がん研究の重要な側面です .

触媒作用

この化合物は、化学反応において触媒として使用されてきました。 例えば、ナノZnO触媒によるピラゾール誘導体の合成は、この化合物が化学変換を促進する役割を果たしていることを示しています .

互変異性体の安定化に関する研究

DFT研究では、ピラゾール誘導体の互変異性体の安定化における溶媒の役割が調べられました。 この研究は、化学平衡と反応機構を理解するために重要です .

除草剤の開発

前述のように、この化合物からのイソキサゾール誘導体の合成は、新しい除草剤を開発することを目的としており、農業化学におけるその応用を示しています .

作用機序

Target of Action

Pyrazole derivatives, the class of compounds to which it belongs, have been reported to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This suggests that the compound may interact with a variety of biological targets.

生化学分析

Biochemical Properties

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit enzyme inhibition properties, particularly against cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their activity and function .

Cellular Effects

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in inflammation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, pyrazole derivatives can inhibit COX enzymes by binding to their active sites, reducing the production of pro-inflammatory mediators . Additionally, this compound may activate or inhibit other enzymes involved in cellular processes, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride can change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives can degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in alterations in cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, pyrazole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity .

生物活性

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 270.72 g/mol. Its structure features a pyrazole ring substituted with a phenyl group and an ethyl carboxylate moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.72 g/mol |

| CAS Number | 1452577-05-7 |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.

In vitro assays demonstrated that the compound could inhibit cell growth with IC50 values in the low micromolar range, suggesting potent activity against cancer cells while showing minimal toxicity to normal fibroblasts .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HepG2 | 4.22 | 54.25 |

| HeLa | 6.38 | 38.44 |

| GM-6114 | >50 | 80.06 |

The mechanism by which ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride exerts its anticancer effects involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This disruption in microtubule dynamics is critical for cancer cell proliferation, making this compound a potential candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown promising anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-induced models, demonstrating its potential in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Data

| Assay | Result |

|---|---|

| TNF-alpha Release Inhibition | Significant reduction observed |

Study on Lactate Dehydrogenase Inhibition

A notable study investigated the inhibition of lactate dehydrogenase (LDH) by pyrazole derivatives, including ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride. The findings indicated that this compound could inhibit LDHA and LDHB with low nanomolar potency, affecting glycolysis in pancreatic cancer cells . This suggests a dual role in both anticancer and metabolic modulation.

特性

IUPAC Name |

ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYOVVDBKHZHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452577-05-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-5-phenyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452577-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。